(3Ar,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
(3Ar,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
Brand Name:
Vulcanchem
CAS No.:
23709-41-3
VCID:
VC0134344
InChI:
InChI=1S/C9H14O5/c1-8(2)13-6-5(4-10)12-7(11)9(6,3)14-8/h5-6,10H,4H2,1-3H3/t5-,6-,9-/m1/s1
SMILES:
CC1(OC2C(OC(=O)C2(O1)C)CO)C
Molecular Formula:
C9H14O5
Molecular Weight:
202.2 g/mol
(3Ar,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
CAS No.: 23709-41-3
Reference Standards
VCID: VC0134344
Molecular Formula: C9H14O5
Molecular Weight: 202.2 g/mol
CAS No. | 23709-41-3 |
---|---|
Product Name | (3Ar,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one |
Molecular Formula | C9H14O5 |
Molecular Weight | 202.2 g/mol |
IUPAC Name | (3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one |
Standard InChI | InChI=1S/C9H14O5/c1-8(2)13-6-5(4-10)12-7(11)9(6,3)14-8/h5-6,10H,4H2,1-3H3/t5-,6-,9-/m1/s1 |
Standard InChIKey | JTORQZQZELCRKV-HCVRKRLWSA-N |
Isomeric SMILES | C[C@@]12[C@@H]([C@H](OC1=O)CO)OC(O2)(C)C |
SMILES | CC1(OC2C(OC(=O)C2(O1)C)CO)C |
Canonical SMILES | CC1(OC2C(OC(=O)C2(O1)C)CO)C |
Synonyms | 2-C-Methyl-2,3-O-(1-methylethylidene)-D-ribonic Acid γ-Lactone; 2,3-O-Isopropylidene-2-C-methyl-D-ribonic Acid γ-Lactone; |
PubChem Compound | 11019928 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume